molecular formula C10H20ClNO2 B13325949 (R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride

(R)-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride

Cat. No.: B13325949
M. Wt: 221.72 g/mol
InChI Key: ADSBZZKIMLFGSK-SBSPUUFOSA-N
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Description

®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry . This compound has shown potential in various scientific research applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride can be achieved through several methods. One approach involves the Prins cyclization reaction, which allows the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step. Another method involves the use of olefin metathesis reaction on a Grubbs catalyst, although this route is complex and expensive .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: ®-4-Methoxy-1-oxa-9-azaspiro[5.5]undecane hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired modification but typically involve standard laboratory techniques such as heating, stirring, and the use of inert atmospheres .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the spiro ring .

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

(4R)-4-methoxy-1-oxa-9-azaspiro[5.5]undecane;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-12-9-2-7-13-10(8-9)3-5-11-6-4-10;/h9,11H,2-8H2,1H3;1H/t9-;/m1./s1

InChI Key

ADSBZZKIMLFGSK-SBSPUUFOSA-N

Isomeric SMILES

CO[C@@H]1CCOC2(C1)CCNCC2.Cl

Canonical SMILES

COC1CCOC2(C1)CCNCC2.Cl

Origin of Product

United States

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